Versatile Amine-Reactive Chemistry Contrasts with the Restricted Thiol Selectivity of BG-Maleimide
A fundamental difference is the functional group selectivity. BG-GLA-NHS reacts specifically with primary amines (e.g., lysine residues, N-termini, amino-modified oligonucleotides) to form stable amide bonds, a functional group that is ubiquitous on proteins and easily introduced into synthetic molecules . In direct contrast, the in-class comparator BG-Maleimide (NEB# S9153) reacts exclusively with free thiols (cysteine residues), a far less common and often redox-sensitive functionality . This distinction means that without additional and potentially denaturing thiolation steps, BG-Maleimide cannot be used to label the vast majority of unmodified proteins or amino-modified oligonucleotides that are readily accessible to BG-GLA-NHS .
| Evidence Dimension | Functional Group Selectivity and Target Abundance |
|---|---|
| Target Compound Data | Reacts with primary amines (-NH₂); targets are abundant on proteins (surface lysines, N-terminus) and easily synthesized on oligonucleotides (5'-amino modifiers) . |
| Comparator Or Baseline | BG-Maleimide (NEB# S9153); Reacts only with free sulfhydryl groups (-SH); targets are limited to cysteine residues, which may require prior reduction or genetic introduction on the target protein . |
| Quantified Difference | Qualitative difference in chemical selectivity leading to a much broader substrate scope for amine-reactive BG-GLA-NHS. |
| Conditions | Comparison based on product specifications and applications listed in the NEB Building Blocks Selection Chart . |
Why This Matters
This directly impacts procurement by dictating which target molecules can be labeled: researchers selecting a building block for generic protein or oligonucleotide labeling must choose the amine-reactive NHS ester, as the thiol-reactive maleimide is functionally incompatible with typical payloads.
